10-Phenyl-10H-3,10'-biphenothiazine
Description
10-Phenyl-10H-3,10'-biphenothiazine (CAS: 19606-93-0) is a fused heterocyclic compound comprising two phenothiazine moieties linked at the 3- and 10'-positions, with a phenyl substituent at the central nitrogen. Its molecular formula is C24H16N2S2, with a molecular weight of 396.53 g/mol and a predicted density of 1.353 g/cm³ . The compound exhibits a melting point of 199–200°C and a predicted boiling point of 615°C . Its exact mass, confirmed via MALDI-TOF-MS, is 396.08 , aligning closely with theoretical calculations. The biphenothiazine core features extended π-conjugation, making it relevant for applications in organic semiconductors and optoelectronic materials.
Properties
CAS No. |
82491-75-6 |
|---|---|
Molecular Formula |
C30H20N2S2 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3-phenothiazin-10-yl-10-phenylphenothiazine |
InChI |
InChI=1S/C30H20N2S2/c1-2-10-21(11-3-1)31-23-12-4-9-17-29(23)34-30-20-22(18-19-26(30)31)32-24-13-5-7-15-27(24)33-28-16-8-6-14-25(28)32/h1-20H |
InChI Key |
JAIRBQSVFOVSRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64)SC7=CC=CC=C72 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Optical Properties
- Conjugation and Bandgap: The biphenothiazine core in the target compound enables extended π-conjugation, reducing the HOMO-LUMO gap compared to monomeric phenothiazines. Triazolyl derivatives (e.g., 3b–3f in ) exhibit redshifted UV/Vis absorption due to enhanced charge delocalization.
Thermal and Stability Profiles
- Thermal Stability : The phenyl substituent in the target compound contributes to a high melting point (199–200°C ), comparable to brominated derivatives (e.g., 4a in , melting point >250°C).
- Crystallinity : The nitrophenyl-ethynyl derivative crystallizes in a triclinic system (space group P1), with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, and c = 12.813 Å. Such data are critical for designing single-crystal devices.
Q & A
Q. What is the optimal synthetic route for preparing 10-Phenyl-10H-3,10'-biphenothiazine?
The compound can be synthesized via a Sonogashira coupling reaction between iodobenzene derivatives and ethynyl-phenothiazine precursors. Key steps include:
- Using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide as catalysts in a THF/triethylamine solvent system.
- Purification via gel permeation chromatography to isolate the product (6.9% yield reported for analogous compounds) .
- Confirming purity through H NMR and mass spectrometry (MS) .
Q. How can X-ray crystallography validate the molecular structure of 10-Phenyl-10H-3,10'-biphenothiazine?
- Use a triclinic crystal system (space group ) with MoKα radiation ( Å).
- Refinement via SHELXL to resolve bond lengths and angles (e.g., C–C bond angles ranging 117.86–123.51°) .
- Constrain H-atom positions and apply absorption corrections (e.g., NUMABS) during data processing .
Q. What analytical techniques confirm the purity and identity of synthesized 10-Phenyl-10H-3,10'-biphenothiazine?
- H NMR : Characterize aromatic proton environments (δ = 7.10–8.21 ppm for analogous phenothiazines) .
- Mass spectrometry : Match experimental values with calculated molecular weights (e.g., 344.39 g/mol for CHNOS) .
- HPLC : Monitor retention times and peak symmetry post-purification .
Advanced Research Questions
Q. How can researchers address low synthetic yields in Sonogashira coupling reactions for biphenothiazines?
- Optimize catalyst loading (e.g., 6 mol% Pd(0)) and reaction time (20+ hours).
- Screen solvents (e.g., DMF vs. THF) to improve solubility of aromatic intermediates .
- Introduce microwave-assisted synthesis to enhance reaction efficiency .
Q. What strategies resolve discrepancies in crystallographic data for phenothiazine derivatives?
- Compare unit cell parameters (e.g., Å vs. Å in similar compounds) to identify polymorphism or measurement artifacts .
- Use SHELXD for phase refinement and ORTEP-3 for visualizing thermal ellipsoids in asymmetric units .
Q. How can electronic properties of 10-Phenyl-10H-3,10'-biphenothiazine be tuned for photocatalytic applications?
- Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to modulate HOMO-LUMO gaps .
- Conjugate with triazolyl groups to enhance charge-transfer efficiency (e.g., via Cu-catalyzed azide-alkyne cycloaddition) .
Q. What experimental designs assess the bioactivity of 10-Phenyl-10H-3,10'-biphenothiazine derivatives?
- HDAC inhibition assays : Measure IC values using fluorogenic substrates (e.g., acetylated lysine analogs) .
- Antimicrobial testing : Perform MIC assays against Gram-positive/negative bacterial strains .
Q. How do substituents at the phenothiazine core influence structure-activity relationships (SAR)?
- Compare para-substituted phenyl groups (e.g., nitro vs. methoxy) to evaluate steric and electronic effects on bioactivity .
- Conduct DFT calculations to correlate substituent electronegativity with binding affinities .
Methodological Considerations
Q. What intermolecular interactions stabilize the crystal lattice of 10-Phenyl-10H-3,10'-biphenothiazine?
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